molecular formula C6H7NO2S B6596012 Methyl 4-methylisothiazole-3-carboxylate CAS No. 64024-47-1

Methyl 4-methylisothiazole-3-carboxylate

Cat. No. B6596012
CAS RN: 64024-47-1
M. Wt: 157.19 g/mol
InChI Key: GJGSPBFXVYMDMD-UHFFFAOYSA-N
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Patent
US08501946B2

Procedure details

Methyl 3-methyl-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate (I127) (971 mg, 2.80 mmol) was dissolved in dry dichloromethane (DCM) (37 mL), treated with NCS (749 mg, 5.61 mmol) before adding 2 drops of TFA (0.05 mL, 0.649 mmol) and stirring at RT for 80 mins. LCMS as run and the desired product seen. Reaction left to stand for 16 hours before work up by diluting with DCM (20 ml), washing with saturated sodium bicarbonate solution (50 ml), then water (40 ml), dried over Na2SO4 before filtering and evaporating to afford an oil. Purified on a 100 g SNAP cartridge eluting with chloroform over 10 CV. 2 spots were isolated, desired product identified and solvent evaporated to afford an orange yellow gum of desired material in 57 mg.
Name
Methyl 3-methyl-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Quantity
971 mg
Type
reactant
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One
Name
Quantity
749 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.649 mmol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:9][S:8]C2[N:4](C(=O)C2NC(=O)CC2C=CC=CC=2)[C:3]=1[C:21]([O:23][CH3:24])=[O:22].C1C(=O)N(Cl)C(=O)C1>ClCCl.C(O)(C(F)(F)F)=O>[CH3:1][C:2]1[C:3]([C:21]([O:23][CH3:24])=[O:22])=[N:4][S:8][CH:9]=1

Inputs

Step One
Name
Methyl 3-methyl-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Quantity
971 mg
Type
reactant
Smiles
CC1=C(N2C(C(C2SC1)NC(CC1=CC=CC=C1)=O)=O)C(=O)OC
Name
Quantity
37 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
749 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl
Step Three
Name
Quantity
0.649 mmol
Type
catalyst
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at RT for 80 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
80 min
Name
Type
product
Smiles
CC=1C(=NSC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.